Cas no 10145-04-7 (2-Amino-1-(3,4-difluorophenyl)ethanol)

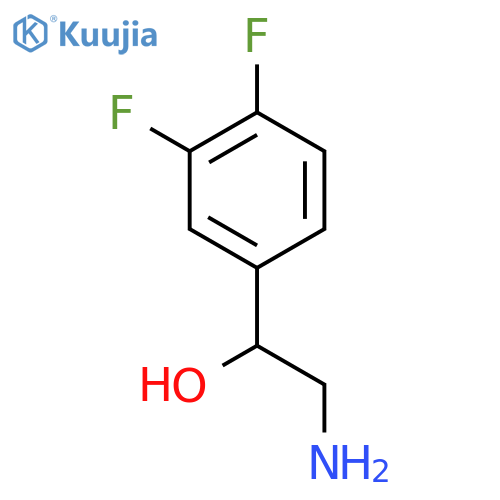

10145-04-7 structure

商品名:2-Amino-1-(3,4-difluorophenyl)ethanol

2-Amino-1-(3,4-difluorophenyl)ethanol 化学的及び物理的性質

名前と識別子

-

- AKOS BBV-003391

- 2-amino-1-(3,4-difluorophenyl)ethanol

- 2-AMino-1-(3,4-difluorophenyl)ethanol HCl

- Benzenemethanol, alpha-(aminomethyl)-3,4-difluoro-

- MFCD09042070

- 10145-04-7

- AKOS000124033

- CXJWXUGRWAXKAF-UHFFFAOYSA-N

- Benzenemethanol,

- 2-amino-1-(3,4-difluoro-phenyl)-ethanol

- AKOS016051391

- C77696

- Z330910382

- SCHEMBL3403672

- CS-0416094

- EN300-36696

- 2-amino-1-(3,4-difluorophenyl)-ethanol

- A-(aminomethyl)-3,4-difluoro-

- 2-amino-1-(3,4-difluorophenyl)ethan-1-ol

- DTXSID90588049

- CHEMBL4513749

- DB-292561

- 2-Amino-1-(3,4-difluorophenyl)ethanol

-

- インチ: InChI=1S/C8H9F2NO/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8,12H,4,11H2

- InChIKey: CXJWXUGRWAXKAF-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C=C1C(CN)O)F)F

計算された属性

- せいみつぶんしりょう: 173.06527

- どういたいしつりょう: 173.06522023g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 145

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.3

- トポロジー分子極性表面積: 46.2Ų

じっけんとくせい

- PSA: 46.25

2-Amino-1-(3,4-difluorophenyl)ethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-36696-1.0g |

2-amino-1-(3,4-difluorophenyl)ethan-1-ol |

10145-04-7 | 95.0% | 1.0g |

$336.0 | 2025-03-21 | |

| Enamine | EN300-36696-2.5g |

2-amino-1-(3,4-difluorophenyl)ethan-1-ol |

10145-04-7 | 95.0% | 2.5g |

$580.0 | 2025-03-21 | |

| Enamine | EN300-36696-10.0g |

2-amino-1-(3,4-difluorophenyl)ethan-1-ol |

10145-04-7 | 95.0% | 10.0g |

$1799.0 | 2025-03-21 | |

| A2B Chem LLC | AA05651-50mg |

Benzenemethanol, α-(aminomethyl)-3,4-difluoro- |

10145-04-7 | 95% | 50mg |

$119.00 | 2024-04-20 | |

| A2B Chem LLC | AA05651-500mg |

Benzenemethanol, α-(aminomethyl)-3,4-difluoro- |

10145-04-7 | 95% | 500mg |

$311.00 | 2024-04-20 | |

| A2B Chem LLC | AA05651-1g |

Benzenemethanol, α-(aminomethyl)-3,4-difluoro- |

10145-04-7 | 95% | 1g |

$389.00 | 2024-04-20 | |

| Advanced ChemBlocks | P43069-250mg |

2-Amino-1-(3,4-difluorophenyl)ethanol hydrochloride |

10145-04-7 | 95% | 250mg |

$140 | 2024-05-21 | |

| Enamine | EN300-36696-0.1g |

2-amino-1-(3,4-difluorophenyl)ethan-1-ol |

10145-04-7 | 95.0% | 0.1g |

$117.0 | 2025-03-21 | |

| Enamine | EN300-36696-5.0g |

2-amino-1-(3,4-difluorophenyl)ethan-1-ol |

10145-04-7 | 95.0% | 5.0g |

$986.0 | 2025-03-21 | |

| Enamine | EN300-36696-0.25g |

2-amino-1-(3,4-difluorophenyl)ethan-1-ol |

10145-04-7 | 95.0% | 0.25g |

$166.0 | 2025-03-21 |

2-Amino-1-(3,4-difluorophenyl)ethanol 関連文献

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

10145-04-7 (2-Amino-1-(3,4-difluorophenyl)ethanol) 関連製品

- 402-96-0(2-amino-1-(3-fluorophenyl)ethan-1-ol)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 57707-64-9(2-azidoacetonitrile)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬